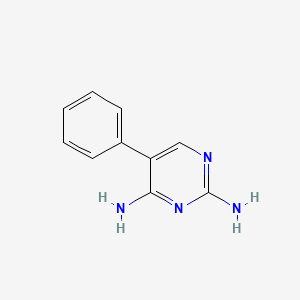

5-Phenylpyrimidine-2,4-diamine

説明

Overview of Pyrimidine (B1678525) Scaffold Chemistry and Biological Significance

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. nih.gov This arrangement imparts distinct physicochemical properties that make the pyrimidine ring a "privileged scaffold" in medicinal chemistry. gsconlinepress.com The nitrogen atoms can act as hydrogen bond acceptors, and the ring system can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and pharmacodynamic profile. gsconlinepress.com

The biological significance of pyrimidine derivatives is vast and well-documented. They have been developed as therapeutic agents with a wide array of pharmacological activities, including:

Anticancer gsconlinepress.comignited.in

Antiviral scialert.netignited.in

Antimicrobial gsconlinepress.comignited.in

Anti-inflammatory ignited.in

Anticonvulsant ignited.in

Antihypertensive gsconlinepress.com

This broad range of activities is a testament to the versatility of the pyrimidine core in interacting with various biological targets. gsconlinepress.comignited.in

The 2,4-Diaminopyrimidine (B92962) Moiety as a Core Structure in Research

Within the broader class of pyrimidines, the 2,4-diaminopyrimidine moiety has emerged as a particularly important structural motif in drug discovery. nih.govresearchgate.net Compounds containing this core are structurally related to folic acid and have been extensively investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. wikipedia.org By inhibiting DHFR, these compounds can disrupt the proliferation of rapidly dividing cells, making them effective anticancer and antimicrobial agents.

The 2,4-diaminopyrimidine scaffold is a key component in several approved drugs and clinical candidates. researchgate.net Its ability to form critical hydrogen bonds with the active sites of various kinases has also made it a popular core for the design of kinase inhibitors, which are a major class of targeted cancer therapies. researchgate.netacs.org

Research Landscape and Potential of 5-Phenylpyrimidine-2,4-diamine

The introduction of a phenyl group at the 5-position of the 2,4-diaminopyrimidine scaffold, creating this compound, adds another layer of complexity and potential for targeted drug design. The phenyl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets, potentially enhancing binding affinity and selectivity.

Research on this compound and its derivatives has focused on several key therapeutic areas:

Kinase Inhibition: A significant body of research has explored the potential of this compound derivatives as inhibitors of various protein kinases implicated in cancer. These include cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. acs.orgsci-hub.seacs.org For instance, derivatives have been synthesized and evaluated as potent and selective inhibitors of TAM kinases (Tyro3, Axl, and Mer), which are involved in cancer progression and metastasis. wiley.comresearchgate.net Studies have shown that substitutions on the phenyl ring can dramatically influence the inhibitory activity and selectivity of these compounds. wiley.com

Antimicrobial Activity: The 2,4-diaminopyrimidine core is a known pharmacophore for antimicrobial agents, and the addition of a 5-phenyl group has been investigated for its potential to enhance this activity. Derivatives have been studied for their activity against various pathogens.

Antitubercular Activity: Research has indicated that derivatives of this compound may act as selective inhibitors of Mycobacterium tuberculosis DHFR, presenting a potential avenue for the development of new anti-tuberculosis drugs with improved safety profiles. ijpsr.com

The research landscape for this compound is dynamic, with ongoing efforts to synthesize novel derivatives and evaluate their biological activities. The ability to modify the core structure at the amino groups and the phenyl ring provides a rich chemical space for the development of new therapeutic agents. wiley.com

Detailed Research Findings

Recent studies have highlighted the potential of 5-aryl-substituted pyrimidine-2,4-diamine derivatives as potent and selective kinase inhibitors. For example, specific derivatives have demonstrated significant inhibitory activity against TAM kinases, with some compounds showing high selectivity for Tyro3, Axl, or Mer kinase. wiley.comresearchgate.net Molecular docking studies have provided insights into the binding modes of these inhibitors, revealing how subtle changes in the substituents on the phenyl ring can lead to different binding poses and selectivity profiles. wiley.com

Another area of active investigation is the development of 5-substituted-2,4-diaminopyrimidine derivatives as dual inhibitors of CDK2 and CDK9. acs.org One study identified a compound with a C5-methyl pyrimidine that potently inhibited both CDK2 and CDK9, demonstrating broad antitumor efficacy. acs.org These findings underscore the importance of the substitution at the 5-position of the pyrimidine ring for achieving potent and selective kinase inhibition.

Table 1: Investigated Biological Activities of this compound Derivatives

| Biological Target/Activity | Key Findings |

|---|---|

| TAM Kinase Inhibition | Derivatives show potent and selective inhibition of Tyro3, Axl, and Mer kinases. wiley.comresearchgate.net |

| CDK Inhibition | Derivatives identified as potent dual inhibitors of CDK2 and CDK9. acs.org |

| Antitubercular Activity | Potential for selective inhibition of Mycobacterium tuberculosis DHFR. ijpsr.com |

| Antimicrobial Activity | The core structure is a known pharmacophore for antimicrobial agents. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVWRUJASRBHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171805 | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18588-49-3 | |

| Record name | 5-Phenyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18588-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-5-phenylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-5-PHENYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XW644X9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Phenylpyrimidine 2,4 Diamine and Its Derivatives

Direct Synthetic Approaches to 5-Phenylpyrimidine-2,4-diamine

Several methods have been established for the direct synthesis of the this compound core structure, each offering distinct advantages in terms of efficiency and precursor availability.

Condensation Reactions Utilizing Guanidine (B92328) Precursors

A primary and well-established method for constructing the 2,4-diaminopyrimidine (B92962) ring system involves the condensation of guanidine with a suitable three-carbon precursor. google.comsemanticscholar.org This approach is versatile and can be adapted to produce a variety of substituted pyrimidines.

One common strategy involves the reaction of guanidine with α-formylphenylacetonitrile or its enol ether derivatives. rsc.org The condensation of enol ethers of α-formylphenylacetonitrile with guanidine proceeds smoothly to afford this compound in good yields. rsc.org For instance, the reaction of isobutoxymethylenephenylacetonitrile with guanidine nitrate (B79036) has been reported to yield the target compound. rsc.org Similarly, a three-component condensation of an aromatic aldehyde, malononitrile (B47326), and guanidine carbonate can be employed to synthesize 2,4-diaminopyrimidine-5-carbonitrile (B135015) derivatives, which can serve as precursors. scielo.br

Historical patent literature also describes the reaction of beta-substituted acrylonitrile (B1666552) compounds with guanidine as a foundational method for preparing 2,4-diaminopyrimidines. The choice of solvent and base is crucial for the success of these condensation reactions. For example, using sodium ethoxide in ethanol (B145695) is a common practice. rsc.orgthieme-connect.de

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Formylphenylacetonitrile enol ether | Guanidine | - | This compound | Good | rsc.org |

| Isobutoxymethylenephenylacetonitrile | Guanidine nitrate | - | This compound | 69% | rsc.org |

| Benzaldehyde, Malononitrile | Guanidine hydrochloride | Conventional heating | 2,4-Diamino-5-phenylpyrimidine-5-carbonitrile | Moderate (26–67%) | nih.gov |

| Aromatic aldehydes, Malononitrile | Guanidine carbonate | LUS-Pr-SO3H, 70°C, solvent-free | 2,4-Diamino pyrimidine-5-carbonitriles | Good | scielo.br |

Reduction Methodologies, Including Raney Nickel-Mediated Routes

Reduction methodologies provide an alternative pathway to this compound, often starting from more oxidized pyrimidine (B1678525) precursors. Raney nickel is a frequently used catalyst for such transformations due to its high catalytic activity. byjus.com

One notable application is the reduction of a cyano group at the C5-position. For example, 2,4-diaminopyrimidine-5-carbonitriles, synthesized via condensation reactions, can be subjected to Raney nickel reduction under acidic conditions to yield the corresponding aldehydes. nih.gov While this specific example leads to an aldehyde, the principle of reducing substituents on the pyrimidine ring is well-established. Another approach involves the catalytic hydrogenation of a chloro-substituted pyrimidine. For instance, 2,4-diamino-6-chloro-5-phenylpyrimidine can be dehalogenated using a palladium on strontium carbonate catalyst in the presence of hydrogen gas to give this compound. rsc.org

The preparation of Raney nickel itself involves treating a nickel-aluminum alloy with concentrated sodium hydroxide (B78521) to leach out the aluminum. byjus.com This process creates a porous, high-surface-area catalyst effective for various hydrogenation reactions, including the reduction of nitriles and aromatic systems. byjus.comgoogle.comcore.ac.uk

| Starting Material | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidine-5-carbonitriles | Raney nickel | Acidic conditions | Corresponding aldehydes | nih.gov |

| 2,4-Diamino-6-chloro-5-phenylpyrimidine | 2% Palladised strontium carbonate, H₂ | Ethanol, 2N-potassium hydroxide | This compound | rsc.org |

Cross-Coupling Strategies (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including derivatives of this compound. These methods allow for the direct formation of carbon-carbon and carbon-nitrogen bonds.

A significant example is the Suzuki-Miyaura coupling, which can be used to introduce the phenyl group at the C5-position of the pyrimidine ring. researchgate.netmdpi.com This reaction typically involves the coupling of a halogenated pyrimidine (e.g., 5-bromopyrimidine) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. mdpi.com

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination, which facilitates the introduction of amino groups. For instance, 2,4-dichloro-5-phenylpyrimidine (B2923487) can be aminated with aqueous ammonia (B1221849) using a Pd(OAc)₂/Xantphos catalytic system to produce this compound in high yield (89%). This reaction is sensitive to parameters such as catalyst loading, ammonia concentration, and reaction time.

| Reaction Type | Starting Material | Coupling Partner | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromopyrimidine derivative | Arylboronate ester | Pd(dppf)Cl₂, KOAc | Dioxane | 5-Arylpyrimidine derivative | - | mdpi.com |

| Buchwald-Hartwig Amination | 2,4-Dichloro-5-phenylpyrimidine | Aqueous ammonia | Pd(OAc)₂/Xantphos | Dioxane, 100°C, 8-12 hours | This compound | 89% |

Synthesis of Substituted this compound Analogs

The core structure of this compound can be further modified to explore structure-activity relationships and develop new therapeutic agents. These modifications can be targeted at the nitrogen atoms of the pyrimidine ring or the C6-position.

Derivatization at the Pyrimidine Ring Nitrogen Atoms (N2, N4)

The amino groups at the N2 and N4 positions of the pyrimidine ring are nucleophilic and can undergo various reactions to introduce substituents. For example, N-alkylation can be achieved by reacting this compound with alkyl halides, such as methyl iodide, or with dimethyl sulfate (B86663) in basic conditions to form derivatives like N4,N4-dimethyl-5-phenylpyrimidine-2,4-diamine. Acylation with reagents like acryloyl chloride can introduce acrylamide (B121943) moieties.

Furthermore, palladium-catalyzed coupling reactions can be employed to introduce aryl or other groups at these positions. For instance, N4-substituted derivatives can be synthesized through the reaction of a chloropyrimidine with an appropriate amine. acs.orgchemrxiv.org A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were synthesized as potent CDK2 and CDK9 dual inhibitors. acs.org

Chemical Modifications at the Pyrimidine C6-Position

The C6-position of the pyrimidine ring is also a site for chemical modification, allowing for the introduction of various functional groups. The nature of the substituent at this position can significantly influence the biological activity of the compound.

For instance, in studies on Trypanosoma brucei S-adenosylmethionine decarboxylase inhibitors, replacement of the methyl group at C6 with an ethyl group did not disrupt activity, while a bulkier isopropyl group led to a decrease in potency. nih.gov The introduction of aromatic, heterocyclic, or electronegative functionalities at C6 resulted in a sharp reduction in inhibitor potency. nih.gov

Synthetic routes to C6-substituted analogs often involve starting with a pre-functionalized pyrimidine precursor. For example, 6-alkyl-5-(4'-amino-phenyl)-pyrimidine-2,4-diamines have been synthesized, highlighting the possibility of having both C5 and C6 substitutions. researchgate.net The condensation of 2-(4-chlorophenyl)-3,3-bis(methylsulfanyl)acrylonitrile with guanidine nitrate in the presence of sodium hydride leads to the formation of 5-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidine-2,4-diamine. thieme-connect.de

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Appropriate chloropyrimidine | Substituted anilines, acidic ethanol or butanol | C6-substituted pyrimidineamine inhibitors | nih.gov |

| 2-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)acrylonitrile, Guanidine nitrate | NaH, benzene, DMF, reflux | 5-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidine-2,4-diamine | thieme-connect.de |

Substitutions and Modifications on the Phenyl Ring (C5-Position)

The introduction of various substituents onto the C5-phenyl ring of the 2,4-diaminopyrimidine scaffold is a critical strategy in medicinal chemistry to modulate the compound's therapeutic properties. The nature and position of these substituents can significantly influence inhibitor potency and selectivity.

Systematic structure-activity relationship (SAR) studies have been performed by introducing a range of functional groups at different positions of the phenyl ring. For instance, the incorporation of methyl, methoxyl, and fluoro groups at the C5 position of the pyrimidine ring has been explored. acs.org These modifications are generally well-tolerated and can enhance potency against certain biological targets. acs.org Specifically, the presence of a methyl group on the pyrimidine C5 position has been shown to be important for enzymatic potency, particularly against cyclin-dependent kinase 9 (CDK9). acs.org

The synthesis of these derivatives often involves the use of correspondingly substituted starting materials. For example, derivatives with various hydrophobic groups (like Cl, Br, I, CF₃, phenyl) and hydrogen-bond acceptor groups (such as OMe, CN, OCF₃) on the phenyl ring can be synthesized from commercially available 2,4-dichloropyrimidine (B19661) building blocks which are then reacted with the appropriately substituted anilines. nih.gov Research has shown that even small modifications, such as the introduction of a methyl group, can significantly enhance inhibitory activity against specific kinases. nih.gov

Table 1: Examples of C5-Phenyl Ring Substitutions and Their Effects This table is interactive. Users can sort and filter the data.

| Substituent Group | Position on Phenyl Ring | Synthetic Approach | Observed Effect on Activity |

|---|---|---|---|

| Methyl (-CH₃) | C5 of Pyrimidine | Cross-coupling reactions. nih.gov | Enhanced inhibitory activity against certain kinases. nih.gov |

| Fluoro (-F) | C5 of Pyrimidine | Reaction with appropriately substituted anilines. nih.gov | Generally well-tolerated for kinase potency. acs.org |

| Methoxyl (-OCH₃) | C5 of Pyrimidine | Reaction with appropriately substituted anilines. nih.gov | Can lead to weaker inhibitory activity compared to methyl or fluoro groups. acs.org |

| Chloro (-Cl) | Ortho-position | Reaction of 2,4-dichloropyrimidine with substituted anilines. nih.gov | Can lead to high in-vitro potency against Aurora kinases. nih.gov |

| Phenyl (-C₆H₅) | Various | Suzuki-Miyaura or Stille cross-coupling reactions. researchgate.net | Can be used to explore larger substituent effects. researchgate.net |

Design and Synthesis of Fused Heterocyclic Pyrimidine Systems

Fusing an additional ring to the this compound scaffold is a synthetic strategy employed to create more rigid and structurally complex molecules, which can lead to altered biological profiles. This approach can enhance binding to target enzymes and improve pharmacokinetic properties.

One prominent class of fused systems is the pyrido[2,3-d]pyrimidines. nih.govnih.govnuph.edu.ua These are bicyclic structures where a pyridine (B92270) ring is annulated to the pyrimidine core. The synthesis of these systems can be achieved through several routes. nuph.edu.ua A common method involves the condensation of functionalized pyrimidines with compounds containing an active methylene (B1212753) group. nuph.edu.ua For example, 6-aminouracil (B15529) derivatives can be treated with a Vilsmeier reagent, followed by reaction with cyanoacetamide in ethanol to construct the fused pyridine ring. nih.gov Three-component reactions involving aldehydes, alkyl nitriles, and aminopyrimidines in aqueous media also provide an efficient route to pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.netscirp.org

Other fused systems include the formation of pyrimido[1,2-b]-1,2,4,5-tetrazines, which have shown inhibitory activity against human cytomegalovirus (HCMV) protease. core.ac.uk The synthesis of these and other fused heterocycles, such as imidazo[1,2-a]pyrimidines and nih.govresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines, often involves intramolecular cyclization or multicomponent reactions starting from a substituted 2-aminopyrimidine (B69317) derivative. researchgate.net However, it has been noted that the formation of a heterocycle at the C5 and C6 positions of the central pyrimidine core is not always tolerated for certain biological targets, as some of these fused compounds were found to be inactive against c-Met and ALK kinases. nih.gov

Preparation of Key Intermediates for this compound Synthesis

The efficient construction of the this compound core relies heavily on the strategic preparation of key intermediates. The most common synthetic strategies involve the cyclization of a three-carbon component with guanidine.

A pivotal intermediate for this synthesis is benzoylacetonitrile (α-cyanoacetophenone). sigmaaldrich.com This compound provides the phenyl group and the adjacent two-carbon unit required for the pyrimidine ring. Benzoylacetonitrile and its substituted variants are versatile building blocks used in the synthesis of various heterocyclic compounds, including pyrimidines. sigmaaldrich.comnih.govbeilstein-journals.org It can be synthesized via the reaction of amides and acetonitrile (B52724). researchgate.net The Claisen-type condensation between N‐phenyl‐N‐tosylbenzamide derivatives and N,N‐dimethyl acetamide (B32628) in the presence of NaHMDS can also yield β‐ketoamides, which are related intermediates. researchgate.net

Another critical class of intermediates is the β-alkoxyacrylonitriles . These are prepared by reacting the alkali metal salts of β-hydroxyacrylonitriles with alkyl halides. google.comgoogle.com These salts, in turn, can be prepared from the condensation of alkyl cyanides and formic acid esters. google.com The reaction of β-alkoxyacrylonitriles with guanidine is a foundational method for preparing 2,4-diaminopyrimidines.

The general synthesis of 5-substituted-2,4-diaminopyrimidines often proceeds via the condensation of a substituted β-keto nitrile or a β-alkoxyacrylonitrile with guanidine. For example, a multicomponent reaction of benzaldehyde, malononitrile, and guanidine hydrochloride can yield 2,4-diamino-5-phenylpyrimidine-5-carbonitrile, which can be further modified. nih.gov

Table 2: Key Intermediates and Their Synthetic Utility This table is interactive. Users can sort and filter the data.

| Intermediate Name | Chemical Structure | Common Synthetic Route | Role in this compound Synthesis |

|---|---|---|---|

| Benzoylacetonitrile | C₆H₅COCH₂CN | Reaction of amides and acetonitrile researchgate.net | Provides the C5-phenyl group and adjacent carbons for pyrimidine ring formation upon reaction with guanidine. sigmaaldrich.combeilstein-journals.org |

| β-Alkoxyacrylonitrile | R'O-CH=CR-CN | Alkylation of β-hydroxyacrylonitrile salts. google.comgoogle.com | Reacts with guanidine to form the 2,4-diaminopyrimidine core. |

| Substituted Benzaldehyde | R-C₆H₄CHO | Commercially available or via standard aromatic chemistry | Used in multicomponent reactions with malononitrile and guanidine to introduce a substituted phenyl group at C5. nih.gov |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | Commercially available | A versatile starting material for sequential nucleophilic substitution reactions to build substituted 2,4-diaminopyrimidines. nih.gov |

Spectroscopic and Analytical Characterization of 5 Phenylpyrimidine 2,4 Diamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 5-Phenylpyrimidine-2,4-diamine by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the two amino groups (-NH₂) generally appear as a broad singlet. The protons of the phenyl group produce a multiplet in the aromatic region of the spectrum. A singlet corresponding to the proton at the 6-position of the pyrimidine (B1678525) ring is also characteristic.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring and the phenyl group resonate at distinct chemical shifts, allowing for their unambiguous assignment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.4 (variable) | br s | NH₂ |

| ¹H | 7.2-7.5 | m | Phenyl-H |

| ¹H | ~8.0 | s | Pyrimidine-H6 |

| ¹³C | ~100-110 | - | Pyrimidine C5 |

| ¹³C | ~127-130 | - | Phenyl C-H |

| ¹³C | ~135-140 | - | Phenyl C (ipso) |

| ¹³C | ~155-165 | - | Pyrimidine C2, C4, C6 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. br s = broad singlet, m = multiplet, s = singlet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational bands include the N-H stretching vibrations of the primary amino groups, which typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the pyrimidine ring are observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings give rise to strong absorptions in the 1500-1650 cm⁻¹ region. Additionally, C-N stretching vibrations can be found in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic (Phenyl and Pyrimidine) |

| 1500-1650 | C=N, C=C stretch | Pyrimidine and Phenyl rings |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation. tutorchase.com In a typical mass spectrum, the molecular ion peak (M⁺) is observed, corresponding to the molecular weight of the compound.

The fragmentation of this compound under electron ionization can lead to the formation of several characteristic fragment ions. tutorchase.com The specific fragmentation pattern provides a "fingerprint" that can be used to identify the compound. tutorchase.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. doi.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄ |

| Molecular Weight | 186.22 g/mol |

| [M+H]⁺ (m/z) | 187.0978 |

Note: The m/z value for [M+H]⁺ is the calculated exact mass.

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound by determining the precise arrangement of atoms in the crystal lattice. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the planar structure of the pyrimidine ring and the orientation of the phenyl substituent.

Computational Chemistry and Molecular Modeling Studies of 5 Phenylpyrimidine 2,4 Diamine

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-phenylpyrimidine-2,4-diamine and its derivatives, docking studies have been instrumental in understanding their potential as inhibitors for various protein targets.

Prediction of Binding Modes and Affinities

Molecular docking studies have been employed to predict how this compound and its analogs bind to the active sites of various kinases and enzymes. For instance, in the context of designing inhibitors for TAM kinases (Tyro3, Axl, Mer), docking studies revealed that substitutions at the fifth position of the pyrimidine (B1678525) ring could lead to potent and selective inhibitors. researchgate.net These studies help in predicting the binding energy, which is a measure of the affinity of the compound for the target protein. For example, a derivative of this compound established three hydrogen bonds with amino acid residues Thr341 and Gln278 of the c-Src binding pocket, showing a significant binding energy of -13.0 kcal/mol. researchgate.net Similarly, in the pursuit of CDK2 and CDK9 dual inhibitors, docking studies demonstrated that N4-(thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines fit well into the ATP-binding site of these kinases. acs.org

In another study targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR), a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines were evaluated in silico, showing promising inhibitory activity. nih.gov The docking scores for potential histone lysine (B10760008) methyl transferase inhibitors, including derivatives of pyrimidine-2,4-diamine, ranged from -7.5 to -10.7 kcal/mol, indicating strong binding potential. semanticscholar.org

| Derivative | Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Derivative 2 | c-Src | -13.0 | researchgate.net |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) | EHMT2 | -10.7 | semanticscholar.orgmdpi.com |

| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) | EHMT2 | -10.3 | semanticscholar.orgmdpi.com |

Characterization of Active Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A crucial aspect of molecular docking is the identification of key interactions between the ligand and the active site residues of the target protein. For this compound derivatives, hydrogen bonds and hydrophobic interactions are commonly observed.

The 2,4-diaminopyrimidine (B92962) scaffold is particularly effective in forming hydrogen bonds with the hinge region of kinases, a critical interaction for inhibitory activity. acs.orgnih.gov For example, in CDK2 and CDK9, the 2-aminopyrimidine (B69317) skeleton forms key hydrogen bonds with residues LEU83 (CDK2) and CYS106 (CDK9). acs.org Similarly, in the inhibition of FMS-like tyrosine kinase-3 (FLT3), a critical hydrogen bond interaction was observed between the C694 residue and the amino group of the N-(Pyrimidin-4-yl)thiazol-2-amine moiety, anchoring the ligand to the hinge loop. mdpi.com

Hydrophobic interactions also play a significant role. The phenyl group at the 5-position of the pyrimidine ring can engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity. In the case of FLT3 inhibitors, π-π stacking interactions were found between the aniline (B41778) ring of the ligand and phenylalanine residues (F691 and F830). mdpi.com

| Derivative | Target | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Derivative 2 | c-Src | Thr341, Gln278 | Hydrogen Bond | researchgate.net |

| N4-(Thiazol-2-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine | CDK2/9 | LEU83 (CDK2), CYS106 (CDK9) | Hydrogen Bond | acs.org |

| N-(Pyrimidin-4-yl)thiazol-2-amine moiety | FLT3 | C694 | Hydrogen Bond | mdpi.com |

| N-phenylpyrimidine-4-amine derivatives | FLT3 | F691, F830 | π-π Stacking | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are performed to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational stability of the ligand-protein complex and the dynamics of their interactions.

For derivatives of this compound, MD simulations have been used to assess the stability of the docked poses. In a study on PfDHFR inhibitors, MD simulations were run for 100 ns, and the root-mean-square deviation (RMSD) of the protein's Cα atoms and the ligand were monitored. nih.gov Stable RMSD values for both the protein and the ligand indicated that the compounds remained stably bound in the active site throughout the simulation. nih.gov For instance, for one compound (7b), the ligand's RMSD reached a plateau after 25 ns, fluctuating between 1.2 and 2.4 Å. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

Several QSAR studies have been conducted on pyrimidine-2,4-diamine derivatives. These studies often use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). thieme-connect.com For a series of pyrimidine derivatives as ALK inhibitors, a CoMFA model yielded a non-cross-validated r² value of 0.998 and a cross-validated q² value of 0.663, indicating good predictability. thieme-connect.com The CoMSIA model also showed good predictive power with an r² of 0.988 and a q² of 0.730. thieme-connect.com

In another study on JAK3 inhibitors, a QSAR model was developed using multiple linear regression (MLR) and artificial neural networks (ANN), achieving R² values of 0.89 and 0.95, respectively. tandfonline.com These models help identify key structural features that influence activity. For instance, a QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as DHFR inhibitors showed that electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment (DPL3), were crucial for inhibitory activity. nih.gov

Conformational Analysis and Energetic Profiles of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. This is important for understanding the flexibility of the this compound scaffold and identifying its low-energy, biologically active conformations.

Computational studies have investigated the hydrogen bonding patterns, tautomerism, and conformational dynamics of substituted pyrimidines. Density Functional Theory (DFT) calculations have been used to investigate the experimental and spectroscopic properties of 2-phenylpyrimidine-4,6-diamine. researchgate.net These calculations help in understanding the molecule's reactivity, stabilization mechanisms, and optical activity in different solvents. researchgate.net The study of energetic profiles helps to determine the most stable conformations of the molecule, which are likely to be the ones that bind to a biological target.

Biological Activities and Mechanistic Investigations of 5 Phenylpyrimidine 2,4 Diamine in Vitro and Preclinical Studies

Enzyme Inhibition Studies

The core structure of 5-phenylpyrimidine-2,4-diamine has been a focal point for the development of inhibitors targeting crucial enzymes involved in pathogen survival and cell cycle regulation.

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. wikipedia.orgebi.ac.uk Its inhibition disrupts DNA synthesis, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies. wikipedia.orgmdpi.com The 2,4-diaminopyrimidine (B92962) moiety is a key pharmacophore for DHFR inhibition, present in drugs like methotrexate (B535133) and trimethoprim. ebi.ac.uknih.gov

Malaria, caused by the parasite Plasmodium falciparum, relies on its own DHFR enzyme (PfDHFR), which is distinct from the human isoform. cabidigitallibrary.org The this compound derivative, pyrimethamine, has been a cornerstone of antimalarial therapy, targeting PfDHFR. nih.govresearchgate.net However, widespread resistance, primarily due to point mutations in the PfDHFR active site (such as S108N, C59R, N51I), has diminished its efficacy. nih.govresearchgate.net

This has driven research into new 2,4-diaminopyrimidine-based inhibitors that can overcome resistance. One study synthesized a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines and evaluated their inhibitory activity against both wild-type (WT) and quadruple mutant (QM) PfDHFR. nih.govd-nb.infonih.gov These compounds displayed potent enzymatic inhibition, with Kᵢ values in the nanomolar range for both WT and resistant strains. nih.govd-nb.info For instance, compounds with a cyclopropyl (B3062369) group in the linker region performed particularly well against both WT (Kᵢ 1.3–15 nM) and QM PfDHFR (Kᵢ 13–31 nM). d-nb.info However, the potent enzyme inhibition did not always translate to powerful whole-cell antiplasmodial activity, suggesting that pharmacokinetic properties may also play a significant role. nih.govd-nb.info

Table 1: Inhibitory Activity of 5-Substituted Pyrimidine-2,4-diamine Derivatives against PfDHFR

| Compound Series | Target | Kᵢ Range (nM) |

|---|---|---|

| Phenyl-substituted | PfDHFR-WT | 86–243 |

| Phenyl-substituted | PfDHFR-QM | 69–208 |

| Cyclopropyl-substituted | PfDHFR-WT | 1.3–15 |

| Cyclopropyl-substituted | PfDHFR-QM | 13–31 |

| Cyclohexyl-substituted | PfDHFR-WT | 7.1–128 |

| Cyclohexyl-substituted | PfDHFR-QM | 28–136 |

Data sourced from research on 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines. nih.govd-nb.info

The 2,4-diaminopyrimidine scaffold is also central to antibacterial agents like trimethoprim, which selectively inhibits bacterial DHFR. nih.govnih.gov Research into analogues has sought to enhance potency and specificity. Studies on 2,4-diamino-5-benzylpyrimidines, which are structurally very similar to the 5-phenyl derivatives, have shown them to be highly effective inhibitors of Escherichia coli DHFR. nih.gov Some derivatives demonstrated significantly lower Kᵢ values than trimethoprim, indicating more potent inhibition. nih.gov For example, specific substitutions on a dihydroquinoline ring attached to the pyrimidine (B1678525) core led to a compound with an apparent Kᵢ value for E. coli DHFR that was 13 times lower than that of trimethoprim. nih.gov These findings highlight the potential for modifying the 5-phenyl ring and its substituents to create potent antibacterial agents.

A crucial aspect of developing effective and safe DHFR inhibitors is achieving high selectivity for the pathogen's enzyme over the human counterpart (HsDHFR). nih.gov The structural differences between the active sites of pathogen and human DHFRs allow for the design of selective inhibitors. Research has consistently shown that this compound derivatives can achieve this selectivity. nih.gov In studies of antimalarial compounds, a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines inhibited parasitic DHFR to a much greater extent than human DHFR. nih.gov Similarly, fragment-based screening identified pyrimidine-based hits that were active against PfDHFR but completely inactive against HsDHFR. nstda.or.th This selectivity is attributed to differences in the conformation and flexibility of the enzyme active sites, which can be exploited to minimize host toxicity. nih.gov

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and gene transcription. nih.gov Their dysregulation is a hallmark of many cancers, making them significant targets for therapeutic intervention. nih.gov The 2-aminopyrimidine (B69317) core, a key feature of this compound, is recognized as a privileged scaffold for designing CDK inhibitors. nih.gov

The CDK2/cyclin A complex plays a pivotal role in the S-phase and G2/M transition of the cell cycle. nih.gov Several studies have focused on developing N²,N⁴-disubstituted pyrimidine-2,4-diamines as inhibitors of this complex. A series of novel N²,N⁴-diphenylpyrimidine-2,4-diamines were designed and synthesized, showing potent inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1. nih.gov The inhibitory concentrations (IC₅₀) for many of these compounds were in the nanomolar range. Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings significantly influence potency. For instance, compound 3g from one study emerged as the most potent CDK2 inhibitor with an IC₅₀ value of 83 nM. nih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. merckmillipore.com

Table 2: Inhibitory Activity of N²,N⁴-Disubstituted Pyrimidine-2,4-diamine Derivatives against CDK2/Cyclin A

| Compound | R¹ Substituent (at N²) | R² Substituent (at N⁴) | CDK2/cyclin A IC₅₀ (nM) |

|---|---|---|---|

| 2a | 2,6-Difluorophenyl | 4-Fluorophenyl | 140 |

| 2d | 2,6-Difluorophenyl | 3-Hydroxyphenyl | 130 |

| 3b | 4-Fluorophenyl | 2,6-Difluorophenyl | 110 |

| 3g | 3-Aminophenyl | 2,6-Difluorophenyl | 83 |

Data represents a selection of compounds from SAR studies. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

CDK9/Cyclin T1 Inhibition

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, plays a crucial role in the regulation of gene transcription. The inhibition of CDK9 is a promising strategy in cancer therapy. A series of N2,N4-disubstituted pyrimidine-2,4-diamines, closely related to this compound, have been synthesized and evaluated for their inhibitory activity against CDK9/Cyclin T1. rsc.org Many of these compounds demonstrated significant inhibitory potential. For instance, certain derivatives with substitutions on the phenyl rings showed potent enzymatic inhibition. rsc.org

In one study, a series of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized. nih.govrsc.orgresearchgate.net Several of these compounds exhibited potent inhibitory activities against CDK9/Cyclin T1, with IC50 values in the nanomolar to low micromolar range. The molecular potency of these compounds often correlated with their cellular cytotoxicity, suggesting that CDK inhibition is a key mechanism of their anti-cancer effects. nih.gov

| Compound Derivative | CDK9/Cyclin T1 IC50 (µM) | Reference |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine analog 1 | 0.12 | nih.gov |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine analog 2 | 0.085 | nih.gov |

| N2,N4-disubstituted pyrimidine-2,4-diamine analog 3c | 0.065 | rsc.org |

This table is interactive. Click on the headers to sort the data.

CDK6 Inhibition

Cyclin-dependent kinase 6 (CDK6) is another important regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, particularly at the G1 phase. Preclinical studies have explored the potential of pyrimidine-2,4-diamine derivatives as CDK6 inhibitors. nih.govesmo.orgfrontiersin.orgresearchgate.net While specific data for this compound is not extensively detailed in the provided search results, the general class of 2,4-diaminopyrimidine derivatives has shown promise. For example, a novel CDK4/6 inhibitor, LY2835219, which shares a core structural motif, has demonstrated potent inhibition of CDK6. nih.gov Further research is needed to fully characterize the CDK6 inhibitory activity of this compound itself.

| Compound Class | Target | Finding | Reference |

| 2,4-diaminopyrimidine derivatives | CDK4/6 | Potent inhibition leading to G1 arrest. | nih.gov |

| Pyrimidine-based inhibitors | CDK6 | High levels of CDK6 predict sensitivity to inhibitors. | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

TAM Kinase Inhibition (Tyro3, Axl, Mer)

The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, are involved in the regulation of the immune response and have been implicated in cancer progression and drug resistance. Research into 5-Aryl-pyrimidine-2,4-diamine derivatives has identified them as potential inhibitors of these kinases. While specific IC50 values for this compound were not found in the provided results, the potential for this class of compounds to inhibit TAM kinases is an active area of investigation. nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or aberrantly expressed, can drive the growth of various cancers. The 2,4-diarylaminopyrimidine scaffold, which is the core of this compound, has been extensively investigated for its ALK inhibitory activity. researchgate.netrsc.orgnih.govresearchgate.net Numerous derivatives, referred to as DAAPalogues, have been developed and show potent inhibition of both wild-type and mutant forms of ALK. nih.gov This suggests that this compound is a promising backbone for the design of novel ALK inhibitors.

| Compound Class | Target | IC50 | Reference |

| 2,4-diarylaminopyrimidine analog Y28 | ALKWT | 1.6 nM | researchgate.net |

| 2,4-diarylaminopyrimidine analog Y28 | ALKL1196M | 0.71 nM | researchgate.net |

| 2,4-diarylaminopyrimidine analog Y28 | ALKG1202R | 1.3 nM | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Peptidyl-Prolyl Cis-Trans Isomerase NIMA-Interacting 1 (Pin1) Inhibition

Pin1 is a unique enzyme that regulates the function of numerous proteins involved in cell growth and survival. Its overexpression is common in many cancers, making it an attractive therapeutic target. A study on pyrimidine derivatives identified several compounds with potent inhibitory activity against Pin1. sci-hub.senih.gov One of the most potent compounds identified had an IC50 value of 1.68 µM. sci-hub.se The study highlighted that the pyrimidine ring is a key scaffold for these inhibitors and that substitutions at various positions can modulate their activity. sci-hub.senih.gov Computational modeling studies have also been used to evaluate the Pin1 inhibition activity of pyrimidine derivatives. researchgate.net

| Compound Derivative | Pin1 IC50 (µM) | Reference |

| Pyrimidine derivative 2a | < 3 | sci-hub.senih.gov |

| Pyrimidine derivative 2f | < 3 | sci-hub.senih.gov |

| Pyrimidine derivative 2h | 1.68 | sci-hub.se |

| Pyrimidine derivative 2l | < 3 | sci-hub.senih.gov |

| Sulfolane amino-substituted 2-chloro-5-nitropyrimidine (B88076) 6a | 3.15 | figshare.com |

This table is interactive. Click on the headers to sort the data.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several pyrimidine-based compounds have been investigated as VEGFR-2 inhibitors. dovepress.commdpi.comnih.govnih.govdrugbank.commedchemexpress.cn While specific data for this compound is limited in the provided results, related structures such as N(4)-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have shown potent inhibition of VEGFR-2. drugbank.com

| Compound Class | Target | Finding | Reference |

| N(4)-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2 | Potent, multiple RTK inhibition. | drugbank.com |

| 2,4-disubstituted-2-thiopyrimidines | VEGFR-2 | IC50 values in the low micromolar range. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | VEGFR-2 | IC50 of 0.09 µM for a lead compound. | nih.gov |

This table is interactive. Click on the headers to sort the data.

FMS-like Tyrosine Kinase-3 (FLT3) Inhibition

FMS-like Tyrosine Kinase-3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. A novel series of diaminopyrimidine FLT3 inhibitors has been identified through cellular screening. uky.eduresearchgate.netacs.org Structure-activity relationship studies have led to the development of compounds with good potency against AML cells driven by FLT3. uky.edu In one study, a lead compound from this series demonstrated an IC50 of 32 nM against wild-type FLT3. acs.org Another study on pyrimidine-4,6-diamine derivatives also identified potent FLT3 inhibitors with IC50 values in the low nanomolar range. nih.govescholarship.org

| Compound Class | Target | IC50 (nM) | Reference |

| Diaminopyrimidine analog | FLT3WT | 32 | acs.org |

| Pyrimidine-4,6-diamine derivative 13a | FLT3 | 13.9 | nih.govescholarship.org |

This table is interactive. Click on the headers to sort the data.

Antimicrobial Activities (In Vitro)

No specific studies detailing the in vitro antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains were identified. Research in this area has largely focused on derivatives, such as 2,4-diamino-5-benzylpyrimidines, which are structurally distinct from the title compound.

There is no specific data from in vitro studies on the antifungal activity of this compound reported in the scientific literature. Investigations into related compounds have been performed, but these findings cannot be directly attributed to the unsubstituted parent compound.

A comprehensive search of preclinical and in vitro studies did not yield specific data on the anti-tuberculosis (Anti-TB) activity of this compound. The research focus has been on more complex derivatives of the pyrimidine family for the development of new anti-TB agents.

Antiviral Activities (In Vitro)

Specific in vitro studies evaluating the antiviral activity of this compound have not been reported in the available scientific literature. While the pyrimidine core is a known component of some antiviral agents, dedicated research on this particular compound's efficacy against viral pathogens is not documented.

Anticancer and Antiproliferative Activities (In Vitro Cellular Assays)

Despite the well-documented anticancer potential of various pyrimidine derivatives, in vitro cellular assays specifically testing the anticancer and antiproliferative effects of this compound are not described in the current body of scientific literature. Studies often focus on analogues designed to target specific kinases or cellular pathways, but data for the parent phenyl-substituted compound is absent.

Receptor Ligand Binding Studies (e.g., Histamine (B1213489) H3 Receptor Ligands)

The 2,4-diaminopyrimidine scaffold is of interest in the development of receptor ligands. However, specific studies detailing the binding affinity and activity of this compound at the histamine H3 receptor or other receptors have not been identified. Research in this area has concentrated on more complex derivatives that incorporate additional pharmacophoric features to achieve high affinity and selectivity.

Structure Activity Relationship Sar Studies of 5 Phenylpyrimidine 2,4 Diamine Derivatives

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of 5-phenylpyrimidine-2,4-diamine derivatives is exquisitely sensitive to the nature and placement of substituents on both the pyrimidine (B1678525) and the C5-phenyl rings. Strategic modifications at these positions can profoundly impact the compound's interaction with its biological target, leading to significant gains or losses in potency and selectivity.

Effects of Substitutions on the Pyrimidine C5-Phenyl Group

The phenyl ring at the C5 position of the pyrimidine core offers a versatile handle for synthetic modification, and its substitution pattern plays a critical role in modulating biological activity. Research has shown that both the electronic properties and the steric bulk of substituents on this phenyl ring can dictate the inhibitory potential of the resulting compounds.

For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives, the introduction of halogen atoms on the C5-phenyl ring has been explored. The presence of chloro substituents, such as in 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, has been shown to be compatible with potent biological activity. acs.org Similarly, the synthesis of 2,4-diamino-5-(4-arylthiophenyl) and 5-(4-arylsulfonylphenyl)pyrimidines highlights the exploration of more complex substitution patterns at the para position of the phenyl ring in the quest for antimalarial agents. nih.gov

The nature of the substituent can also influence selectivity. For example, in the development of inhibitors for histone deacetylases (HDACs), it was found that small-sized groups, such as a methoxy (B1213986) group, on the phenyl ring were favorable for inhibitory activity, with para-substitution being particularly beneficial. nih.gov Conversely, bulkier phenyl substitutions led to a decrease in inhibitory activity in the same study. nih.gov

| Compound | C5-Phenyl Substitution | Biological Target/Activity | Key Findings |

| 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine | 3',4'-dichloro | Antitumor | Demonstrates that halogenated phenyl rings are tolerated. acs.org |

| 5-(4-Arylthiophenyl)pyrimidine derivative | 4-Arylthio | Antimalarial | Exploration of diverse substituents at the para position. nih.gov |

| 5-(4-Arylsulfonylphenyl)pyrimidine derivative | 4-Arylsulfonyl | Antimalarial | Further exemplifies the modification of the para position. nih.gov |

| 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative | Methoxy (para) | HDAC inhibitor | Small substituents at the para position enhance activity. nih.gov |

| 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative | Phenyl | HDAC inhibitor | Bulky substituents at the para position decrease activity. nih.gov |

Role of Modifications at the Pyrimidine N2 and N4 Amino Groups

The amino groups at the N2 and N4 positions of the pyrimidine ring are crucial for establishing key interactions with biological targets, often acting as hydrogen bond donors. Modifications at these positions, therefore, have a profound impact on the binding affinity and selectivity of the compounds.

The introduction of aryl groups at these positions, leading to N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives, has been a particularly fruitful area of investigation. rsc.orgresearchgate.net SAR studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines have revealed that various substituents on the phenyl rings are generally well-tolerated. nih.gov However, the specific substitution pattern can lead to fluctuations in inhibitory activity. For instance, in a series of Cyclin-Dependent Kinase (CDK) inhibitors, it was observed that while a range of substituents on the N-phenyl rings were accommodated, their type, position, and number influenced the potency against CDK2 and CDK9. nih.gov

Furthermore, the nature of the linkage to these amino groups is important. For example, acetylation of an amino group on a substituent attached to the N2 position of a 2,4-diaminopyrimidine derivative resulted in a significant increase in selectivity for CDK7 over CDK9. nih.gov This highlights that even subtle modifications can have a dramatic effect on the selectivity profile of these inhibitors. In the context of antimalarial quinazolinediamines, a related scaffold, it was found that N²-aryl-N⁴-[(dialkylamino)alkyl] isomers generally exhibited higher activity than their N⁴-aryl-N²-[(dialkylamino)alkyl] counterparts, underscoring the importance of the specific placement of substituents on the diamino core. nih.gov

| Modification | Compound Series | Biological Target | Key Findings |

| N-Aryl substitution | N²,N⁴-diphenylpyrimidine-2,4-diamines | CDK2/CDK9 | Generally well-tolerated, but specific substitution patterns affect potency. rsc.orgresearchgate.netnih.gov |

| N-Acetylation | 2,4-diaminopyrimidine derivative | CDK7/CDK9 | Increased selectivity for CDK7 over CDK9. nih.gov |

| N-Alkylaminoalkyl substitution | N²-aryl-N⁴-[(dialkylamino)alkyl]-2,4-quinazolinediamines | Antimalarial | N²-aryl isomers showed higher activity than N⁴-aryl isomers. nih.gov |

Significance of Substitutions at the Pyrimidine C6-Position

The C6-position of the pyrimidine ring, while less extensively studied than the C5 and N2/N4 positions, still offers a valuable point for chemical modification to fine-tune the biological activity of this compound derivatives. Substituents at this position can influence the compound's steric profile and its interactions with the target protein.

Studies on 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives have demonstrated the impact of alkyl groups at the C6 position. For example, the synthesis of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and its 6-ethyl analogue revealed that both compounds inhibited the growth of Walker carcinoma 256. acs.org In a different context, the enhanced binding of 2,4-diamino-6-ethyl-5-phenylpyrimidine over its 6-methyl analogue to bacterial dihydrofolate reductase was attributed to more favorable hydrophobic interactions. nih.gov This suggests that even a subtle change from a methyl to an ethyl group at the C6 position can have a measurable impact on target engagement.

The synthesis of various 2,4-diamino-6-substituted pyrimidines has been a common strategy in the development of inhibitors for various enzymes, indicating the general importance of this position in modulating biological activity. mdpi.com

| C6-Substituent | Compound Series | Biological Target/Activity | Key Findings |

| Methyl | 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine | Antitumor (Walker carcinoma 256) | Effective in inhibiting tumor growth. acs.org |

| Ethyl | 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine | Antitumor (Walker carcinoma 256) | Also effective in inhibiting tumor growth. acs.org |

| Ethyl vs. Methyl | 2,4-diamino-6-alkyl-5-phenylpyrimidines | Dihydrofolate reductase | The 6-ethyl analogue showed enhanced binding over the 6-methyl analogue due to increased hydrophobic interactions. nih.gov |

Conformational Preferences and Stereochemical Impact on Activity

The three-dimensional arrangement of the this compound scaffold and the stereochemistry of its substituents are critical determinants of biological activity. The relative orientation of the phenyl and pyrimidine rings, as well as the chirality of any stereocenters, can significantly influence how the molecule fits into the binding site of its target protein.

While direct studies on the stereochemical impact on this compound are not extensively documented in the provided search results, the principles of stereochemistry in drug action are well-established. For chiral derivatives, it is highly likely that one enantiomer or diastereomer will exhibit significantly greater biological activity than the others. This is because the specific three-dimensional arrangement of atoms in the active isomer will allow for optimal interactions with the chiral environment of the target's binding site. Research on other chiral compounds has consistently shown that stereochemistry plays a pivotal role in biological activity, often with one isomer being responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target effects. nih.gov

Elucidation of Pharmacophore Features and Molecular Optimization Strategies

A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. For this compound derivatives, particularly those targeting kinases, a general pharmacophore model has emerged from numerous SAR studies.

The core pharmacophoric features typically include:

Hydrogen Bond Donors: The amino groups at the N2 and N4 positions are critical hydrogen bond donors, often forming key interactions with the hinge region of kinase domains. researchgate.net

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. researchgate.net

Hydrophobic/Aromatic Regions: The C5-phenyl ring provides a significant hydrophobic region that can engage in van der Waals and pi-stacking interactions with hydrophobic pockets in the target protein. nih.gov

Molecular optimization strategies for this compound derivatives often revolve around fine-tuning these pharmacophoric features to enhance potency and selectivity. Common strategies include:

Substitution of the C5-phenyl ring: As discussed in section 6.1.1, modifying the substituents on the phenyl ring can optimize hydrophobic and electronic interactions.

Modification of the N2 and N4 amino groups: Introducing various aryl or alkyl groups at these positions can modulate hydrogen bonding potential and explore additional binding pockets.

Introduction of substituents at the C6 position: This can be used to improve steric fit and introduce additional favorable interactions.

Scaffold hopping and isosteric replacement: In some cases, the pyrimidine core may be replaced with a bioisosteric scaffold to improve properties such as metabolic stability or to explore novel binding modes.

Pharmacophore modeling, often in conjunction with 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking studies, is a powerful tool for guiding these optimization efforts. rsc.orgnih.gov By understanding the key molecular features required for activity, medicinal chemists can rationally design new derivatives with improved therapeutic potential.

Advanced Research Directions and Compound Utility

Role as a Privileged Scaffold in Medicinal Chemistry and Preclinical Drug Development

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular structures that are capable of serving as ligands for a diverse array of biological receptors. nih.gov The pyrimidine (B1678525) nucleus, a fundamental component of DNA and RNA, is a well-established privileged scaffold in medicinal chemistry. nih.gov Its derivatives have garnered significant attention for their potent therapeutic properties, particularly in oncology. nih.gov

The 2,4-diaminopyrimidine (B92962) core, a key feature of 5-phenylpyrimidine-2,4-diamine, is recognized for its versatility. This structure acts as a versatile template, allowing for modifications that can lead to compounds with high potency, selectivity, and favorable pharmacokinetic properties. researchgate.net Its utility is demonstrated in the development of inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.gov The phenyl group at the 5-position provides a crucial anchor and a point for further functionalization, enabling the fine-tuning of the molecule's interaction with its biological targets. This structural arrangement makes this compound and its derivatives highly attractive starting points for designing libraries of compounds in the preclinical drug development phase. smolecule.com

Design of Advanced Analogs with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

The true potential of the this compound scaffold is realized through the rational design and synthesis of advanced analogs. Medicinal chemists employ various strategies to modify the core structure to enhance its biological activity and selectivity towards specific targets.

One key area of focus has been the development of potent kinase inhibitors. Cyclin-dependent kinases (CDKs), for instance, are pivotal in cell cycle progression and gene transcription, making them prime targets for cancer treatment. acs.org Researchers have successfully designed and synthesized novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives that exhibit potent inhibitory activity against both CDK2 and CDK9. researchgate.netrsc.org The introduction of a fluorine atom at the 5-position and various substitutions on the N-phenyl rings were guided by pharmacophore modeling and structure-activity relationship (SAR) studies to optimize interactions with the kinase ATP-binding pocket. acs.orgresearchgate.net

Similarly, derivatives have been developed as inhibitors of other important kinases. For example, a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one compounds were discovered as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2), a target implicated in tumorigenesis. nih.gov The SAR analysis of these compounds highlighted the importance of specific substitutions on the phenyl and thiazole (B1198619) rings for achieving high potency.

Beyond kinase inhibition, analogs of 2,4-diaminopyrimidine have been investigated for other anticancer mechanisms. A series of pyrimidine-2,4-diamine analogues were designed to target G2 and S-phase expressed 1 (GTSE1), a protein overexpressed in certain cancers. nih.gov The lead compound from this series, Y18, demonstrated significant inhibition of cancer cell proliferation by inducing cell cycle arrest and senescence. nih.gov

The table below summarizes selected examples of advanced analogs and their targeted activities, illustrating the successful application of rational design to enhance potency.

| Compound Class | Target(s) | Key Structural Modifications | Resulting Activity |

| N4-(Substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | CDK2, CDK9 | Cyclization of the ethoxyacetyl moiety to a thiazole ring; substitution on the N-phenyl ring. | Compound 20a showed IC50 values of 0.004 µM (CDK2) and 0.009 µM (CDK9). acs.org |

| 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2, CDK9 | Introduction of a 5-fluoro group; various substitutions on the N-phenyl rings. | Identified potent compounds with GI50 values at lower micromolar or submicromolar levels against tumor cells. researchgate.netrsc.org |

| 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones | Mnk2 | Thiazole-2(3H)-one ring at the 5-position of the pyrimidine core. | Several derivatives demonstrated potent Mnk2 inhibitory activity. nih.gov |

| Pyrimidine-2,4-diamine analogues | GTSE1 | Varied substitutions on the core scaffold. | Compound Y18 significantly inhibited cancer cell proliferation and tumor growth in vivo. nih.gov |

Deepening Mechanistic Insights into Biological Targets and Pathways

Understanding how a compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. Research into this compound analogs has provided significant mechanistic insights into their biological actions.

For analogs targeting kinases, the primary mechanism involves competitive inhibition at the ATP-binding site. Docking studies of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives within the active sites of CDK2 and CDK9 have elucidated key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their inhibitory activity. acs.orgresearchgate.net This detailed understanding guides further structural optimization to improve binding affinity and selectivity.

The downstream cellular consequences of target inhibition have also been extensively studied. For instance, potent FAK inhibitors derived from the 2,4-diamino pyrimidine scaffold were shown to effectively inhibit the FAK/PI3K/Akt signaling pathway. researchgate.net This inhibition leads to a decrease in the expression of key proteins like cyclin D1 and Bcl-2, ultimately inducing apoptosis and causing cell cycle arrest in the G2/M phase in cancer cells. researchgate.net Similarly, the Mnk2 inhibitors derived from this scaffold were found to reduce the expression of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in acute myeloid leukemia cells. nih.gov

The anticancer activity of the GTSE1-targeting analog Y18 was mechanistically linked to its ability to suppress GTSE1 transcription and expression. nih.gov This suppression leads to persistent DNA damage, which in turn induces robust cell cycle arrest and senescence, and inhibits cancer cell adhesion, migration, and invasion. nih.gov These findings not only validate GTSE1 as a viable anticancer target but also highlight the specific cellular pathways modulated by this class of pyrimidine derivatives.

This continuous effort to unravel the molecular mechanisms of these compounds is essential for identifying predictive biomarkers for patient selection and for designing rational combination therapies to overcome potential resistance.

Q & A

Q. Example :

| Derivative | Substituent | IC (nM) | Target |

|---|---|---|---|

| AZD1480 | 5-Fluoropyrimidinyl | 0.8 | Jak2 |

| Compound 11 | 1-Naphthylmethyl | 12 | CSF-1R |

| 5-(4-Methoxybenzyl) | 4-Methoxybenzyl | 150 | cFMS |

Advanced: What experimental models are used to evaluate anticancer mechanisms of pyrimidine-2,4-diamine derivatives?

Methodological Answer:

- In Vitro :

- In Vivo :

Q. Key Findings :

- AZD1480 reduced tumor volume by 70% in Jak2-driven models via STAT3 pathway suppression .

- CSF-1R inhibitors block macrophage infiltration in tumor microenvironments .

Advanced: How are computational methods applied to optimize pyrimidine-2,4-diamine derivatives?

Methodological Answer:

- Molecular Docking : Predict binding modes to kinase ATP pockets (e.g., PyMOL, AutoDock). For example, 5-phenyl derivatives form hydrogen bonds with Glu640 and Lys758 in Jak2 .

- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent properties (logP, polar surface area) with IC values .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Basic: What are the common analytical challenges in studying pyrimidine-2,4-diamine derivatives?

Methodological Answer:

- Degradation Products : Oxidative degradation under ambient light detected via LC-MS; mitigate with amber glassware and antioxidants .

- Polymorphism : Variable crystallization forms affect solubility; addressed by solvent screening (e.g., ethanol/water vs. acetonitrile) .

- Impurity Profiling : Trace alkyl halides from synthesis identified using GC-MS; removed via activated charcoal treatment .

Advanced: How do contradictory data on enzyme inhibition across studies arise, and how are they resolved?

Methodological Answer:

Contradictions may stem from:

- Assay Conditions : Varied ATP concentrations (e.g., 1 μM vs. 100 μM) alter IC values. Standardize using recommended protocols (e.g., Eurofins KinaseProfiler®) .

- Cell Line Variability : Genetic drift in cancer lines (e.g., HEL vs. K562) affects response; validate with STR profiling .

- Off-Target Effects : Use siRNA knockdown or isoform-selective inhibitors to confirm target specificity .

Basic: What safety protocols are recommended for handling pyrimidine-2,4-diamine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。